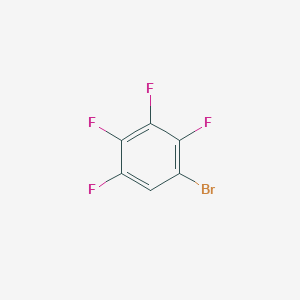

1-Bromo-2,3,4,5-tetrafluorobenzene

Beschreibung

Positioning of Polyfluorinated Aryl Halides within Contemporary Synthetic Chemistry

Polyfluorinated aryl halides, a class of organic compounds characterized by a benzene (B151609) ring substituted with multiple fluorine atoms and at least one other halogen, are of significant interest in contemporary synthetic chemistry. nih.gov The presence of fluorine atoms dramatically alters the electronic nature of the aromatic ring, influencing its reactivity and physical properties. cymitquimica.com This makes them valuable precursors for the synthesis of complex molecules with tailored characteristics.

Aryl halides, in general, are crucial intermediates in the production of a wide array of useful substances. libretexts.org For instance, chlorobenzene (B131634) serves as a starting material for the synthesis of DDT and phenol. libretexts.org Polyfluoroarene moieties, in particular, are of great interest in medicinal chemistry, agrochemicals, and materials science. nih.gov The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. rsc.org

The reactivity of aryl halides can be significantly influenced by the nature and position of the halogen atoms. wikipedia.org While simple aryl halides are generally resistant to nucleophilic attack, this reactivity can be dramatically increased by the presence of strongly electron-withdrawing groups, such as nitro groups or additional fluorine atoms. libretexts.org This enhanced reactivity makes polyfluorinated aryl halides particularly useful in nucleophilic aromatic substitution reactions.

Historical and Theoretical Frameworks of Perfluorinated Aromatic Systems

The field of organofluorine chemistry has a rich history, with its origins predating the isolation of elemental fluorine itself. jst.go.jp Over the past eight decades, industrial organofluorine chemistry has evolved significantly, providing a wide range of materials essential to modern society. jst.go.jp

The theoretical understanding of perfluorinated aromatic systems is rooted in the high electronegativity of fluorine. This property leads to a significant polarization of the carbon-fluorine bond, creating a highly electron-deficient (electrophilic) aromatic ring. This electronic feature is central to the characteristic reactivity of these compounds, particularly their susceptibility to nucleophilic attack.

The development of synthetic methodologies to access these fluorinated systems has been a continuous area of research. The Halex process, for example, is a common industrial method for producing aryl fluorides from aryl chlorides, especially when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org Another established route to aryl fluorides is the Schiemann reaction, which utilizes diazonium salts. wikipedia.org

Research Objectives and Scope of Investigation for 1-Bromo-2,3,4,5-tetrafluorobenzene

The primary research interest in this compound stems from its utility as a versatile synthetic intermediate. chemicalbook.comchemicalbook.com Its specific substitution pattern, with a bromine atom adjacent to a hydrogen atom on a tetrafluorinated ring, offers multiple sites for chemical modification.

Key research objectives for this compound include:

Exploring its reactivity in cross-coupling reactions: The carbon-bromine bond is a common handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed reactions.

Investigating its use in the synthesis of novel materials: The incorporation of the tetrafluorophenyl moiety can impart unique optical and electronic properties to organic materials. For example, it has been used in the synthesis of fluorinated rubrene (B42821). chemicalbook.comsigmaaldrich.com

Developing new synthetic methodologies: Researchers are continually seeking more efficient and selective ways to functionalize polyfluorinated aromatic compounds. Recent studies have highlighted its potential in novel molecular engineering techniques for drug discovery. pubcompare.ai

Application in medicinal chemistry: The tetrafluorophenyl group can be incorporated into bioactive molecules to enhance their therapeutic properties. pubcompare.ai

The scope of investigation extends to its use in the synthesis of catalysts, such as in the preparation of Pd(AsPh₃)₄, which is required for producing cyclometalating ligands. chemicalbook.comsigmaaldrich.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆HBrF₄ echemi.com |

| Molecular Weight | 228.97 g/mol sigmaaldrich.comechemi.com |

| Appearance | Colorless transparent liquid echemi.com |

| Density | 1.846 g/mL at 25 °C chemicalbook.comsigmaaldrich.comechemi.com |

| Boiling Point | 149-150 °C echemi.com |

| Flash Point | 54 °C (closed cup) sigmaaldrich.com |

| Refractive Index | n20/D 1.466 chemicalbook.comsigmaaldrich.comechemi.com |

| CAS Number | 1074-91-5 sigmaaldrich.comechemi.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| InChI | 1S/C6HBrF4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H sigmaaldrich.com |

| InChIKey | BUYSIDPAOVWMQX-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | Fc1cc(Br)c(F)c(F)c1F sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYSIDPAOVWMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148042 | |

| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-91-5 | |

| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,3,4,5-tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2,3,4,5 Tetrafluorobenzene

Halogenation Strategies for Tetrafluorobenzene

The direct introduction of a bromine atom onto the tetrafluorobenzene scaffold is a primary approach for the synthesis of 1-Bromo-2,3,4,5-tetrafluorobenzene. This is typically achieved through electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic bromine species.

Catalytic Bromination via Lewis Acid Mediation

The bromination of polyfluorinated aromatic compounds can be facilitated by the use of a Lewis acid catalyst. While specific literature on the Lewis acid-catalyzed bromination of 1,2,3,4-tetrafluorobenzene (B1293379) is not abundant, a closely related process is the synthesis of 1-bromo-2,4,5-trifluorobenzene. In this synthesis, iron powder acts as a Lewis acid catalyst to activate bromine for the electrophilic substitution on a trifluorobenzene ring. google.com This method provides a model for the potential bromination of tetrafluorobenzene.

The reaction involves the addition of liquid bromine to a solution of the fluorinated benzene (B151609) and iron powder in an organic solvent. google.com The mixture is heated to facilitate the reaction, followed by purification steps to isolate the desired brominated product. google.com A representative procedure is detailed in the table below.

Table 1: Representative Catalytic Bromination of a Fluorinated Benzene

| Reactant | Catalyst | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1,2,4-Trifluorobenzene (B1293510) | Iron Powder | Liquid Bromine, Azobisisobutyronitrile | Carbon Tetrachloride | 45-102 | 6 | 66 |

Data sourced from a patent describing the synthesis of 1-bromo-2,4,5-trifluorobenzene, serving as an illustrative example. google.com

Pyrolytic Approaches Utilizing Organosulfur Precursors

Pyrolytic methods offer an alternative route to brominated polyfluoroarenes. This strategy involves the high-temperature reaction of a polyfluorinated benzenethiol (B1682325) with bromine. This approach has been successfully employed for the synthesis of bromopentafluorobenzene (B106962) from pentafluorobenzenethiol. The pyrolysis of a suitable tetrafluorobenzenethiol in the presence of bromine could, in principle, yield this compound through the substitution of the thiol group with a bromine atom.

Precursor-Based Synthesis and Functional Group Interconversions

The synthesis of this compound can also be achieved through the chemical modification of a precursor molecule that already contains the tetrafluorinated ring.

Debromolithiation Reactions and Subsequent Electrophilic Quenching

A documented synthetic route to bromotetrafluorobenzene involves the debromination of a dibromotetrafluorobenzene precursor. One such synthesis results in a 33.4% yield of bromotetrafluorobenzene from the reaction of dibromotetrafluorobenzene with bromine. While the specific mechanism is not detailed as a debromolithiation in the available literature, this type of transformation is characteristic of such a reaction pathway. In a typical debromolithiation, a polybrominated compound is treated with an organolithium reagent, such as n-butyllithium, to selectively replace one of the bromine atoms with a lithium atom. This lithiated intermediate is then quenched with an electrophile. In the context of producing a monobrominated compound from a dibrominated precursor, a proton source (like water) would serve as the electrophile to quench the lithiated species, resulting in the desired debrominated product.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4-Tetrafluorobenzene |

| 1,2,4-Trifluorobenzene |

| 1-bromo-2,4,5-trifluorobenzene |

| Azobisisobutyronitrile |

| Bromine |

| Bromopentafluorobenzene |

| Carbon Tetrachloride |

| Dibromotetrafluorobenzene |

| Iron Powder |

| n-Butyllithium |

| Pentafluorobenzenethiol |

Reactivity and Advanced Transformational Chemistry of 1 Bromo 2,3,4,5 Tetrafluorobenzene

Carbon-Carbon Bond-Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures. 1-Bromo-2,3,4,5-tetrafluorobenzene serves as a versatile building block in this context, primarily through reactions that leverage its carbon-bromine bond.

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by transition metals, are powerful tools for forging C-C bonds. The electron-deficient nature of the tetrafluorophenyl ring in this compound makes it an excellent electrophilic partner in several widely used coupling methodologies.

The Suzuki-Miyaura coupling reaction stands as one of the most robust and widely utilized methods for the synthesis of biaryl compounds. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. organic-chemistry.orgyoutube.com Polyfluorinated brominated compounds, such as this compound, have been identified as suitable electrophiles for this transformation. acs.org

The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org While the coupling of electron-poor substrates can present challenges, optimized conditions and specialized catalyst-ligand systems have been developed to facilitate the synthesis of polyfluorinated biphenyls with high efficiency. acs.orgchemistryviews.org The reaction's tolerance for a wide range of functional groups, coupled with the low toxicity of the boron byproducts, makes it a preferred method for constructing these valuable molecular motifs. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Polyfluoroaryl Bromides This table presents generalized conditions based on literature for similar electron-poor substrates, as specific data for this compound is not readily available.

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 110 | High |

| 3 | Thiophene-2-boronic acid | [Pd(PPh₃)₄] | - | K₂CO₃ | DMF | 90 | Moderate-Good |

Data is representative of typical conditions for Suzuki-Miyaura couplings involving electron-deficient aryl bromides. acs.orgnih.govugr.es

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms C-C bonds by reacting an organotin compound (stannane) with an organic halide. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.com Organotin reagents are advantageous due to their tolerance of various functional groups and their stability to air and moisture. wikipedia.orgnrochemistry.com

However, the application of Stille coupling for the synthesis of highly fluorinated biaryl compounds is not as common as the Suzuki-Miyaura reaction. acs.org Literature examples involving the coupling of highly fluorinated aryl compounds are relatively rare, with most studies focusing on substrates where only the electrophilic partner is fluorinated. acs.org The toxicity of organotin compounds and their byproducts is a significant drawback that has led to the preference for other methods like the Suzuki coupling, which utilizes less toxic organoboron reagents. organic-chemistry.org

The Ullmann reaction, first reported in 1901, is a classic method for the synthesis of symmetrical biaryl compounds through the copper-mediated coupling of two aryl halide molecules. byjus.comwikipedia.org This reaction is particularly effective for electron-deficient aryl halides, making this compound an ideal substrate. The reaction is typically performed at high temperatures using copper powder or a copper-bronze alloy. byjus.comthermofisher.com

The mechanism is believed to involve the formation of an organocopper intermediate via oxidative addition of the aryl halide to copper. wikipedia.orgorganic-chemistry.org This intermediate then reacts with a second molecule of the aryl halide, leading to the formation of the biaryl product and a copper(I) halide through reductive elimination. organic-chemistry.org For this compound, this reaction would yield the symmetrical dimer, 2,2',3,3',4,4',5,5'-octafluorobiphenyl. The Ullmann coupling has been successfully employed in the synthesis of perfluorinated oligo(p-phenylene)s, demonstrating its utility for constructing highly fluorinated aromatic systems. acs.org

Table 2: General Conditions for the Ullmann Biaryl Synthesis

| Entry | Substrate | Reagent | Solvent | Temp (°C) | Product |

| 1 | This compound | Copper powder | DMF | 150-200 | 2,2',3,3',4,4',5,5'-Octafluorobiphenyl |

| 2 | This compound | Activated Copper | Nitrobenzene | >200 | 2,2',3,3',4,4',5,5'-Octafluorobiphenyl |

Data is based on the general principles and conditions of the Ullmann reaction applied to electron-deficient aryl halides. byjus.comwikipedia.orgthermofisher.com

C-H Arylation Strategies

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners. nih.gov This approach involves the direct coupling of an arene's C-H bond with an aryl halide.

Ruthenium(II) complexes have been shown to be effective catalysts for the C-H arylation of arenes. acs.orgibs.re.kr In a notable application, fluoroarenes can be directly arylated with aryl halides. In this scenario, this compound can serve as the aryl halide coupling partner. The reaction is significant because it allows for the functionalization of an unactivated C-H bond on another aromatic ring.

The catalytic cycle is understood to involve a pivalate-assisted, concerted metalation-deprotonation (CMD) C-H bond activation of the fluoroarene by the ruthenium catalyst. nih.gov The resulting aryl-ruthenium(II) intermediate then reacts with the aryl bromide, such as this compound, in a step that often requires a benzoate additive to proceed efficiently. nih.govacs.org This methodology provides a powerful route to construct complex biaryl structures, where the regioselectivity on the fluoroarene is governed by both electronic and steric factors. acs.org

Table 3: Ruthenium(II)-Catalyzed C-H Arylation of 1,2,3,4-Tetrafluorobenzene (B1293379)

| Entry | Aryl Halide | Catalyst | Additive | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | [Ru(O₂CCMe₃)₂(p-cymene)] | (NMe₄)(4-fluorobenzoate) | (NMe₄)OPiv | t-BuCN | 120 | 76 |

| 2 | Bromobenzene (B47551) | [Ru(O₂CCMe₃)₂(p-cymene)] | (NMe₄)(benzoate) | (NMe₄)OPiv | t-BuCN | 120 | 72 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | [Ru(O₂CCMe₃)₂(p-cymene)] | (NMe₄)(4-fluorobenzoate) | (NMe₄)OPiv | t-BuCN | 120 | 65 |

Data extracted from studies on the arylation of fluoroarenes with various aryl bromides under ruthenium catalysis. acs.org

Role of Carboxylate Salts in C-H Activation and Oxidative Addition

Carboxylate salts play a pivotal role in transition-metal-catalyzed C-H activation and functionalization, particularly for electron-deficient arenes like this compound. It is widely proposed that these salts, especially silver(I) carboxylates, are not merely halide scavengers or oxidants but are directly involved in the C-H bond cleavage step. acs.orgmanchester.ac.uknih.gov

Research combining stoichiometric and kinetic studies has demonstrated that phosphine-ligated Ag(I)-carboxylates can efficiently perform C-H activation on electron-deficient aromatic rings. acs.orgmanchester.ac.uk The process is believed to occur through a concerted metalation-deprotonation (CMD) mechanism. manchester.ac.uk In this pathway, the silver-carboxylate complex coordinates to the arene, and the carboxylate base assists in abstracting the proton from the C-H bond simultaneously as the silver metal center forms a bond with the carbon. This mechanism avoids the formation of high-energy, unstable intermediates.

The effectiveness of this C-H activation is highlighted in palladium/silver co-catalyzed systems. Kinetic studies have shown that in the Pd-catalyzed arylation of some electron-deficient arenes, the reaction rate is controlled by the Ag(I)-mediated C-H activation step, leading to a zero-order dependence on the palladium catalyst concentration. acs.org This indicates that the silver carboxylate is responsible for the rate-determining C-H cleavage, after which the resulting aryl-silver intermediate undergoes transmetalation with a palladium species to continue the catalytic cycle.

The choice of carboxylate can influence the reaction's efficiency and selectivity. Sterically hindered carboxylates are often employed. Deuteration studies have confirmed that Ag(I)-carboxylate complexes can mediate C-H activation on a variety of electron-deficient arenes, including 1,3,4,5-tetrafluorobenzene, suggesting their broad applicability in the functionalization of polyfluorinated aromatics. manchester.ac.uk

| Catalyst System | Substrate Type | Role of Carboxylate | Proposed Mechanism |

| Pd/Ag(I) | Electron-deficient arenes | C-H activating agent | Concerted Metalation-Deprotonation (CMD) |

| Co(III) | Indoles | Selectivity control | Generation of active catalyst |

| Ru(II) | Various arenes | Internal oxidant/proton acceptor | Not fully elucidated |

Photoredox Catalysis for Arylation

Photoredox catalysis has emerged as a powerful strategy for forming carbon-carbon bonds under mild conditions, utilizing visible light as a sustainable energy source. nih.gov This methodology is particularly effective for the arylation of various substrates using aryl halides like this compound. The core principle involves a photocatalyst that, upon excitation by light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates from otherwise stable precursors. nih.govnih.gov

Visible Light-Mediated Perfluorarylation with Simple Arenes

The direct perfluoroarylation of simple, unactivated arenes using this compound can be achieved through visible-light photoredox catalysis. This transformation allows for the direct formation of a C(sp²)-C(sp²) bond between the tetrafluorophenyl moiety and a simple arene C-H bond. The process typically employs a photocatalyst, such as an iridium or ruthenium complex, which absorbs visible light from sources like blue LEDs. rsc.org

The reaction proceeds via the generation of a highly reactive 2,3,4,5-tetrafluorophenyl radical. This radical species is electrophilic in nature due to the electron-withdrawing fluorine atoms and readily adds to the electron-rich π-system of a simple arene (e.g., benzene (B151609), toluene). This process avoids the harsh conditions or pre-functionalized substrates often required in traditional cross-coupling methods. The mildness of the reaction conditions (often room temperature) ensures broad functional group tolerance, making it a valuable tool for late-stage functionalization. nih.gov

Radical Generation and Propagation in Photoredox Cycles

The generation of the key aryl radical intermediate from this compound is initiated by the photocatalyst within a catalytic cycle. nih.gov

The proposed mechanism proceeds as follows:

Excitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*) with enhanced redox potentials.

Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as a potent reductant, transferring a single electron to this compound.

Radical Generation: The resulting radical anion of this compound is unstable and undergoes rapid fragmentation, cleaving the C-Br bond to generate the 2,3,4,5-tetrafluorophenyl radical (•C₆HF₄) and a bromide anion (Br⁻).

Radical Addition: The electrophilic •C₆HF₄ radical adds to a simple arene, forming a cyclohexadienyl radical intermediate.

Oxidation and Regeneration: The oxidized photocatalyst (PC⁺) from the initial SET step abstracts an electron from the cyclohexadienyl radical intermediate. This step rearomatizes the ring to form the final biaryl product, releases a proton (H⁺), and regenerates the ground-state photocatalyst (PC), thereby closing the catalytic cycle.

This process relies on the precise tuning of the redox potentials of the photocatalyst and the substrate to ensure an efficient electron transfer and radical generation. nih.gov

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction pathway for polyfluorinated aromatic compounds like this compound. wikipedia.org The benzene ring in this molecule is rendered highly electron-deficient (electrophilic) by the strong inductive and mesomeric electron-withdrawing effects of the four fluorine atoms. nih.govmasterorganicchemistry.com This electronic depletion significantly activates the ring towards attack by nucleophiles.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms of the aromatic ring, forming a covalent bond and generating a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing fluorine substituents. pressbooks.pub

Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group, which is typically one of the fluorine atoms or, less commonly, the bromine atom. In polyfluoroarenes, fluorine is generally a better leaving group than bromine in SₙAr reactions. nih.gov

Chemoselective Ortho-Modification of Polyfluorinated Arenes

Achieving chemoselective ortho-modification in SₙAr reactions of polyfluorinated arenes is a significant challenge, as the regiochemical outcome is dictated by the electronic effects of the substituents. In polyfluoroarenes, nucleophilic attack generally occurs at the position para to an existing substituent. For this compound, the hydrogen atom is the least electron-withdrawing substituent, and nucleophilic attack is strongly directed to the C4 position, which is para to the hydrogen.

However, achieving ortho-selectivity (substitution at C2 or C5) can be accomplished under specific circumstances, often involving transition metal-catalyzed processes rather than classical SₙAr. For instance, directed C-H activation methodologies can functionalize the C-H bond ortho to a fluorine atom. acs.orgnih.gov In these reactions, a transition metal catalyst (e.g., based on Pd, Ir, or Co) coordinates to a directing group or is guided by the electronic properties of the fluorine substituents, leading to selective C-H cleavage and subsequent functionalization at the ortho position. While this is not a direct SₙAr pathway, it represents a key strategy for achieving ortho-modification on such scaffolds. acs.orgnih.gov

| Reaction Type | Regioselectivity | Key Influencing Factor |

| Classical SₙAr | Predominantly para to Hydrogen (C4) | Stabilization of Meisenheimer complex |

| Directed C-H Activation | Ortho to Fluorine | Coordination to metal catalyst |

Synthesis of Electrophilic Warhead Platforms

The high electrophilicity of the tetrafluorophenyl ring makes this compound and its derivatives excellent precursors for the synthesis of electrophilic "warheads" used in medicinal chemistry. scholaris.ca An electrophilic warhead is a reactive moiety incorporated into a drug candidate that is designed to form a covalent bond with a specific nucleophilic amino acid residue (such as cysteine or lysine) on a target protein. nih.gov

The tetrafluorophenyl group serves as a latent electrophile. When incorporated into a molecule that binds to a protein's active or allosteric site, a nearby nucleophilic residue on the protein can attack the electron-deficient ring. This initiates an SₙAr reaction, displacing one of the fluorine atoms (typically the one para to the linker) to form a stable, covalent carbon-heteroatom bond. scholaris.ca This covalent and irreversible binding can lead to enhanced potency, prolonged duration of action, and improved therapeutic efficacy. The tempered reactivity of the tetrafluorophenyl scaffold, compared to more aggressive electrophiles like acrylamides, can offer a more selective and controlled covalent interaction. nih.gov

Reactions with Metal Complexes and Main Group Reagents

The reactivity of this compound is characterized by the interplay of the electron-withdrawing nature of the fluorine atoms, which activates the ring towards nucleophilic attack, and the carbon-bromine bond, which can participate in oxidative addition and other metal-mediated processes.

Reactivity with Lanthanoid(II) Formamidinates

The reactions of polyfluoroaromatic compounds with divalent lanthanoid complexes, such as those stabilized by formamidinate ligands, are of interest for the formation of carbon-carbon bonds and the synthesis of novel organolanthanide species. While specific studies on the reaction of this compound with lanthanoid(II) formamidinates are not extensively documented in the reviewed literature, the general reactivity patterns of similar systems suggest potential reaction pathways.

Divalent lanthanides like samarium(II) and ytterbium(II) are potent one-electron reducing agents. The reaction of an aryl halide with a lanthanoid(II) complex can initiate through a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and a lanthanide(III) species. In the context of this compound, this would involve the transfer of an electron from the lanthanoid(II) center to the aryl bromide, resulting in the cleavage of the C-Br bond.

The reactivity of lanthanide(II) amidinates with diphenyl dichalcogenides has been shown to result in the formation of binuclear lanthanide(III) amidinate-chalcogenolate complexes. nih.gov Similarly, reactions with iodine lead to oxidative addition to form Ln(III) iodide complexes. nih.gov These reactions highlight the accessibility of the +3 oxidation state for lanthanides in the presence of suitable substrates.

Based on these precedents, the reaction of this compound with a lanthanoid(II) formamidinate would likely proceed via oxidative addition of the C-Br bond to the lanthanide center, yielding a tetrafluorophenyl-lanthanide(III) complex. The stability and further reactivity of this organolanthanide intermediate would be influenced by the nature of the formamidinate ligand and the reaction conditions.

Formation of Halogenoaluminate Complexes

Aluminum halides, particularly aluminum trichloride (AlCl₃), are widely utilized as Lewis acids in organic synthesis, including in the chemistry of polyfluoroaromatic compounds. fluorine1.ru The interaction of this compound with aluminum halides can lead to the formation of halogenoaluminate complexes, which can be viewed as adducts between the halide anion and the aluminum trihalide.

While the direct synthesis of a stable halogenoaluminate complex specifically from this compound is not detailed in the available literature, the principles of Lewis acid-base interactions suggest its plausibility. Aluminum trichloride is a powerful Lewis acid capable of accepting a pair of electrons. youtube.com In the presence of a halide source, it readily forms a tetrahaloaluminate anion (e.g., AlCl₄⁻).

In the context of reactions involving this compound, if a reaction generates a bromide ion, this anion could be sequestered by AlCl₃ to form a bromo(trichloro)aluminate complex, [AlCl₃Br]⁻. The formation of such species can influence the course of a reaction by removing the halide byproduct from the reaction equilibrium.

While perfluoroalkyl-substituted aluminates such as [Al(C₂F₅)₄]⁻ have been synthesized and characterized, these are typically prepared from different precursors and not directly from polyfluoroaryl halides. nih.govnih.gov The chemistry of polyfluoroarenes in the presence of AlCl₃ often involves Friedel-Crafts type reactions, where AlCl₃ acts as a catalyst rather than forming a stable aluminate complex with the aryl substrate itself. fluorine1.ru

Amination Reactions under Microwave Irradiation

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in a variety of transformations, including amination reactions of aryl halides. nih.gov The amination of this compound can proceed via two primary pathways: palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution (SₙAr).

Palladium-Catalyzed Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. researchgate.net Microwave irradiation has been shown to significantly reduce reaction times for these transformations, often from hours to minutes. nih.gov For the amination of this compound, a typical protocol would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base, with the reaction mixture being heated under microwave irradiation.

The choice of ligand is crucial for the success of the coupling. Sterically hindered biarylphosphine ligands are often effective. The reaction is generally tolerant of a wide range of amines, including primary and secondary amines, as well as anilines. The electron-deficient nature of the tetrafluorophenyl ring can influence the rate of the catalytic cycle.

| Reactant 1 | Amine | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Primary/Secondary Amine | Pd Catalyst / Phosphine Ligand / Base | Microwave Irradiation | N-Aryl Amine | researchgate.netnih.gov |

Nucleophilic Aromatic Substitution (SₙAr):

The highly electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution. nih.gov In this reaction, an amine can directly displace one of the fluorine atoms on the aromatic ring. Microwave irradiation can dramatically accelerate SₙAr reactions, often allowing them to proceed under catalyst-free and solvent-free or in green solvents. nih.govsciforum.net

The regioselectivity of the substitution is an important consideration. In polyfluoroarenes, substitution often occurs at the para position to an activating group. For this compound, the position of nucleophilic attack by the amine would depend on the relative activating/directing effects of the bromine and fluorine substituents. It is plausible that substitution could occur at the fluorine atom para to the bromine atom.

| Reactant 1 | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| Activated Aryl Halide | Primary/Secondary Amine | Microwave Irradiation, Base | N-Aryl Amine | nih.govsciforum.net |

The use of microwave irradiation in both palladium-catalyzed and SₙAr amination reactions offers significant advantages in terms of reaction time and efficiency, making it a preferred method for the synthesis of tetrafluorophenyl-substituted amines.

Mechanistic Investigations and Computational Studies of 1 Bromo 2,3,4,5 Tetrafluorobenzene Transformations

Elucidation of Catalytic Cycles

The catalytic transformations of 1-bromo-2,3,4,5-tetrafluorobenzene are presumed to follow established mechanistic pathways for aryl halides, particularly in the context of transition metal catalysis. However, the high degree of fluorination is expected to significantly influence the electronic properties and reactivity of the molecule.

Oxidative Addition Pathways at Transition Metal Centers

The crucial first step in many cross-coupling reactions is the oxidative addition of the carbon-bromine (C-Br) bond to a low-valent transition metal center, typically palladium(0) or nickel(0). For a generic aryl bromide (Ar-Br) and a metal complex (MLn), this can be represented as:

Ar-Br + MLn → Ar-M(II)(Br)Ln

The mechanism of this process for bromoarenes can be complex, with possibilities including concerted, nucleophilic substitution (SNAr-type), or radical pathways. The specific pathway is influenced by factors such as the nature of the metal, the ligands (L), the solvent, and the electronic properties of the aryl group. In the case of this compound, the four electron-withdrawing fluorine atoms would render the aromatic ring highly electron-deficient, which would likely favor a nucleophilic attack by an electron-rich metal center or a concerted mechanism.

Some studies on the oxidative addition of bromobenzene (B47551) to palladium(0) complexes have revealed autocatalytic pathways, where a palladium(II) hydrido bromide species, formed as a side product, can react with the bromoarene faster than the initial palladium(0) complex. rsc.org Whether such pathways are operative for the highly fluorinated this compound has not been specifically investigated.

Cyclometalation Phenomena in Catalysis

This compound is known to be a precursor for the synthesis of cyclometalating ligands, such as 2-(3',4',5',6'-tetrafluorophenyl)pyridine. These ligands are then used to form cyclometalated complexes, typically with transition metals like platinum(II) or iridium(III). The cyclometalation step itself usually involves the intramolecular activation of a C-H or C-F bond on the fluorinated ring by the coordinated metal center.

The high density of fluorine atoms on the phenyl ring of the resulting ligand introduces a competitive landscape between C-H and C-F bond activation. While C-H activation is generally more facile, the specific conditions and the nature of the metal center can dictate the selectivity. Research on related polyfluorinated systems suggests that the regioselectivity of C-F versus C-H activation is a nuanced process influenced by both thermodynamic and kinetic factors.

Electron Transfer Mechanisms in Photoredox Processes

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This methodology relies on the ability of a photocatalyst, upon excitation with light, to engage in single-electron transfer (SET) with a substrate.

For an electron-deficient substrate like this compound, a plausible photoredox catalytic cycle would involve the reduction of the aryl bromide by the excited state of a photocatalyst. This electron transfer would generate a radical anion, which could then fragment to release a bromide ion and an aryl radical. This aryl radical could then participate in subsequent bond-forming reactions.

Ar-Br + [PC] → [Ar-Br]•⁻ + [PC]•⁺* [Ar-Br]•⁻ → Ar• + Br⁻

While the general principles of photoredox activation of aryl halides are well-established, specific studies detailing the electron transfer dynamics, quenching rate constants, and subsequent radical reactions for this compound are not present in the current body of scientific literature.

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, characterizing fleeting intermediates, and predicting reactivity. However, a specific computational investigation into the transformations of this compound is lacking.

Energy Profiles of Key Reaction Steps

General DFT studies on the Suzuki-Miyaura reaction of aryl halides have shown that the energy barriers for oxidative addition, transmetalation, and reductive elimination can be close in energy, and the preferred pathway can be highly dependent on the specific substrates, ligands, and base used. rsc.orgnih.gov For this compound, the strong electron-withdrawing nature of the tetrafluorophenyl group would be expected to lower the activation barrier for oxidative addition but potentially influence the subsequent steps in a complex manner.

Characterization of Transition States and Intermediates

The fleeting nature of transition states and reactive intermediates makes their experimental characterization challenging. DFT calculations can model the geometries and energies of these species, providing a deeper understanding of the reaction mechanism at a molecular level.

For the oxidative addition of this compound to a palladium(0) center, DFT could distinguish between a three-centered transition state for a concerted mechanism and the intermediates involved in a stepwise SNAr or radical pathway. Similarly, in cyclometalation reactions, DFT could characterize the transition states for both C-H and C-F activation, helping to rationalize the observed regioselectivity. In the absence of such specific computational studies, the precise nature of the transition states and intermediates in the reactions of this compound remains a matter of speculation based on analogies to simpler systems.

Ligand Effects on Reactivity and Selectivity

In transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, the choice of ligand coordinated to the metal center plays a pivotal role in determining the reactivity of the catalyst and the selectivity of the transformation. The electronic and steric properties of ligands can influence every step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the phosphine (B1218219) ligands. Electron-rich and sterically bulky monophosphine ligands are known to accelerate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. researchgate.netnih.gov For instance, ligands based on a phospha-adamantane framework have demonstrated high efficacy in the Suzuki-Miyaura cross-coupling of various aryl halides, including challenging aryl chlorides, under mild conditions. organic-chemistry.org In contrast, for processes where transmetalation is the slow step, electron-withdrawing ligands can sometimes lower the energy barrier. researchgate.net

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that often form more stable transition metal complexes compared to their phosphine-based counterparts, leading to higher catalytic activity. researchgate.net The strong sigma-donating ability of NHCs can significantly impact the catalytic cycle.

While specific studies detailing ligand effects on the transformations of this compound are not extensively documented, general principles derived from studies on other polyfluorinated and polyhalogenated aromatic compounds can be applied. The high degree of fluorination in this compound makes the C-Br bond susceptible to oxidative addition. The selection of a suitable ligand would be critical to modulate the reactivity and prevent undesired side reactions. For example, polyfluorinated phosphine ligands have been developed and shown to be effective in Suzuki cross-coupling reactions at room temperature, suggesting their potential utility in reactions involving highly fluorinated substrates like this compound. researchgate.net

Below is a table summarizing the general effects of different ligand classes on the key steps of palladium-catalyzed cross-coupling reactions.

| Ligand Class | Key Characteristics | Effect on Oxidative Addition | Effect on Transmetalation | Effect on Reductive Elimination |

| Monodentate Phosphines | e.g., PPh₃, P(t-Bu)₃. Steric and electronic properties are tunable. | Electron-donating and bulky ligands generally accelerate this step. researchgate.netorganic-chemistry.org | Can be influenced by both steric and electronic factors. | Bulky ligands can promote this step by destabilizing the intermediate complex. researchgate.net |

| Bidentate Phosphines | e.g., dppe, dppf. Form stable chelate complexes. | Can influence the geometry and electron density at the metal center. | Chelation can affect the ease of substrate approach. | The bite angle of the ligand is a critical factor. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors. Form very stable metal complexes. | Strong donation can facilitate oxidative addition. researchgate.net | Can influence the rate depending on the specific mechanism. | Stability of the complex can sometimes make this step more difficult. |

| Polyfluorinated Phosphines | Electron-withdrawing due to fluorine atoms. | May slow down oxidative addition of electron-poor aryl halides. | Electron-withdrawing nature can be beneficial for this step. researchgate.netresearchgate.net | Can influence the electronic environment for C-C bond formation. |

Experimental Mechanistic Probes

To unravel the detailed pathways of chemical reactions, a variety of experimental techniques are employed. These probes provide evidence for the involvement of specific intermediates and transition states, helping to build a comprehensive picture of the reaction mechanism.

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org The magnitude of the KIE can provide information about which bonds are broken or formed in the rate-determining step of a reaction. pkusz.edu.cnprinceton.edu

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For C-H bond activation, replacing hydrogen with deuterium (B1214612) (D) typically results in a significant primary KIE (kH/kD > 1), as the C-D bond is stronger and has a lower zero-point energy than the C-H bond. wikipedia.orglibretexts.org A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs. wikipedia.orglibretexts.org

While no specific KIE studies on the transformations of this compound have been reported, this technique could be invaluable in mechanistic investigations. For example, in a hypothetical C-H activation reaction at the single proton on the ring, a significant primary KIE upon deuteration would suggest that C-H bond cleavage is part of the rate-determining step. The table below outlines the general interpretation of KIE values.

| Type of KIE | kH/kD Value | Interpretation |

| Primary Normal | > 2 | C-H bond is broken in the rate-determining step. princeton.edu |

| Primary Small/No Effect | 1 - 2 | C-H bond is not broken in the rate-determining step, or it is a multi-step reaction where C-H cleavage is not rate-limiting. wikipedia.orgprinceton.edu |

| Secondary α | > 1 (normal) or < 1 (inverse) | Indicates a change in hybridization at the carbon atom bearing the isotope. sp³ to sp² change gives a normal KIE, while sp² to sp³ gives an inverse KIE. wikipedia.org |

| Secondary β | > 1 | Often attributed to hyperconjugation effects, stabilizing a developing positive charge at an adjacent carbon. libretexts.org |

Deuterium scrambling experiments involve the use of isotopically labeled starting materials or reagents to trace the movement of deuterium atoms throughout a reaction. The observation of deuterium incorporation at positions other than the initially labeled site can provide strong evidence for reversible reaction steps and the formation of certain intermediates.

For instance, in metal-catalyzed C-H activation reactions, if a reversible C-H bond cleavage occurs, the deuterium from a labeled substrate can be transferred to other positions on the same molecule or to other substrate molecules in the reaction mixture. Such scrambling patterns can help to elucidate the mechanism of C-H functionalization and the nature of the organometallic intermediates involved. researchgate.netnih.gov Studies on the H/D exchange of aromatic compounds, including chlorinated benzenes, have been conducted to understand the mechanisms of these processes. nih.gov

When a reaction is suspected to proceed through a radical mechanism, quenching or trapping experiments are often performed to detect the presence of radical intermediates. These experiments involve adding a radical scavenger to the reaction mixture, which can react with and "trap" the transient radical species, leading to the formation of a stable adduct that can be detected.

A commonly used radical quencher is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. nih.govresearchgate.net TEMPO is a stable radical that can efficiently trap a wide variety of radical intermediates. nih.gov The detection of the TEMPO-adduct, often by mass spectrometry, provides compelling evidence for the involvement of radicals in the reaction pathway. nih.govchimia.ch Conversely, if the addition of a radical scavenger significantly inhibits or completely stops the reaction, it also points towards a radical mechanism. researchgate.netacs.org

In the context of this compound transformations, if a reaction is thought to involve the homolytic cleavage of the C-Br bond to form an aryl radical, the addition of TEMPO could lead to the formation of a detectable TEMPO-aryl adduct. This would be a strong indicator of a radical pathway over a purely ionic or concerted mechanism. The table below lists some common radical quenchers and their typical applications.

| Radical Quencher | Structure | Mode of Action |

| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | A stable radical that couples with transient radicals to form stable adducts. nih.govresearchgate.net |

| 1,1-Diphenylethylene | (C₆H₅)₂C=CH₂ | Acts as a radical trap by addition of a radical to the double bond, forming a more stable radical. acs.org |

| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | A phenolic antioxidant that can donate a hydrogen atom to a radical, thereby quenching it. researchgate.net |

| Thiols (R-SH) | e.g., Thiophenol | Can act as hydrogen atom donors to quench radical intermediates. researchgate.net |

Advanced Applications and Functional Materials Derived from 1 Bromo 2,3,4,5 Tetrafluorobenzene

Materials Science and Optoelectronics

In the realm of materials science and optoelectronics, 1-bromo-2,3,4,5-tetrafluorobenzene serves as a key intermediate for synthesizing sophisticated organic and organometallic compounds with tailored photophysical and electronic characteristics.

Synthesis of Cyclometalating Ligands for Phosphorescent Iridium Complexes

This compound is utilized in the synthesis of cyclometalating ligands, which are crucial components of phosphorescent iridium(III) complexes. sigmaaldrich.comchemicalbook.com These complexes are of significant interest for their application in organic light-emitting diodes (OLEDs) due to their ability to harvest both singlet and triplet excitons, leading to high quantum efficiencies. taylorfrancis.comnih.gov The synthesis of these ligands often involves a palladium-catalyzed cross-coupling reaction. For instance, this compound can be reacted with 2-phenylpyridine (B120327) in the presence of a palladium catalyst, such as Pd(AsPh₃)₄, to produce 2-(2',3',4',5'-tetrafluorophenyl)pyridine. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This tetrafluorinated ligand can then be reacted with an iridium source, like iridium(III) chloride, to form the desired bis-cyclometalated iridium complex. nih.gov

The incorporation of the tetrafluorophenyl moiety into the cyclometalating ligand has a profound impact on the photophysical properties of the resulting iridium complex. The strong electron-withdrawing nature of the fluorine atoms can tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex. This, in turn, influences the emission color and phosphorescence quantum yield. The heavy atom effect of iridium facilitates efficient intersystem crossing from the singlet to the triplet state and promotes strong spin-orbit coupling, which makes the formally spin-forbidden triplet-to-singlet radiative decay (phosphorescence) more allowed. taylorfrancis.comnih.gov By carefully designing the cyclometalating ligand with substituents like the tetrafluorophenyl group, it is possible to achieve a range of emission colors from green to red. nih.gov

A study on a series of blue phosphorescent iridium complexes included a complex with a 2-(2,3,4,5-tetrafluorophenyl) pyridine (B92270) (f4ppy) ligand. rsc.org The research evaluated the geometries, absorptions, emissions, frontier molecular orbitals, and spin-orbit coupling constants of these complexes. rsc.org

Table 1: Iridium Complexes with Tetrafluorophenyl-Containing Ligands

| Complex Name | Abbreviation | Ligand containing the tetrafluorophenyl moiety |

|---|---|---|

| bis(2-(2,3,4,5-tetrafluorophenyl)pyridine)iridium(pic) | (f4ppy)₂Ir(pic) | 2-(2,3,4,5-tetrafluorophenyl)pyridine |

| bis(2-(2,3,4,5-tetrafluorophenyl)pyridine)iridium(tmd) | (f4ppy)₂Ir(tmd) | 2-(2,3,4,5-tetrafluorophenyl)pyridine |

| bis(2-(2,3,4,5-tetrafluorophenyl)pyridine)iridium(tpip) | (f4ppy)₂Ir(tpip) | 2-(2,3,4,5-tetrafluorophenyl)pyridine |

Data sourced from a study on blue phosphorescent iridium complexes. rsc.org

Development of Fluorescent Rubrene (B42821) Analogues

This compound is also implicated in the synthesis of fluorinated analogues of rubrene. sigmaaldrich.comchemicalbook.com Rubrene is a well-known organic semiconductor with high fluorescence quantum yield, making it a benchmark material for organic light-emitting applications. The introduction of fluorine atoms into the rubrene core can enhance its stability and modify its electronic properties. The synthesis of these fluorinated rubrene derivatives may involve cross-coupling reactions where the tetrafluorophenyl group from this compound is incorporated into the rubrene backbone.

Design of Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs

A significant application of this compound is in the design of emitters for Thermally Activated Delayed Fluorescence (TADF) in OLEDs. TADF is a mechanism that allows for the harvesting of triplet excitons for light emission without the need for heavy metal atoms. This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.gov This small gap allows for efficient reverse intersystem crossing (rISC) from the T₁ state back to the S₁ state, followed by fluorescence. nih.govnih.gov

Table 2: Key Parameters for Selected TADF Emitters

| Emitter | krISC (s⁻¹) | ΔEST (eV) | Device EQEmax (%) |

|---|---|---|---|

| S2-TRZ | 24.2 × 10⁵ | ~0.008 | 39.6 |

| S1-TRZ | 11.1 × 10⁵ | ~0.009 | 39.2 |

| O1-TRZ | 9.42 × 10⁵ | ~0.009 | 40.1 |

Data sourced from a study on the impact of nonplanar structures on rISC. nih.gov

Medicinal Chemistry and Chemical Biology

The application of this compound extends into the fields of medicinal chemistry and chemical biology, where the unique properties of the tetrafluorophenyl group are leveraged to develop novel therapeutic agents and chemical probes. pubcompare.ai The introduction of fluorine atoms into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrafluorophenyl moiety, in particular, offers a distinct electronic profile compared to a simple phenyl or monofluorinated phenyl group.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2',3',4',5'-tetrafluorophenyl)pyridine |

| Iridium(III) chloride |

| Rubrene |

| 2-phenylpyridine |

| Pd(AsPh₃)₄ |

| bis(2-(2,3,4,5-tetrafluorophenyl)pyridine)iridium(pic) |

| bis(2-(2,3,4,5-tetrafluorophenyl)pyridine)iridium(tmd) |

| bis(2-(2,3,4,5-tetrafluorophenyl)pyridine)iridium(tpip) |

| S2-TRZ |

| S1-TRZ |

Precursors for Protein Kinase Inhibitors

The tetrafluorophenyl motif is a recognized pharmacophore in the design of protein kinase inhibitors. While direct synthesis of a marketed kinase inhibitor starting from this compound is not prominently documented in publicly available literature, its potential as a precursor is substantial. The dysregulation of protein kinases is implicated in numerous diseases, particularly cancer, making kinase inhibitors a major class of therapeutic agents. ed.ac.ukfrontiersin.org The design of potent and selective inhibitors often relies on creating molecules that can fit into the ATP-binding site of a specific kinase. capes.gov.br

Biaryl scaffolds are common in kinase inhibitor structures, and the introduction of fluorine atoms can significantly enhance binding affinity, metabolic stability, and cell permeability. ed.ac.ukmdpi.com For instance, 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines have been identified as potent inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck). nih.gov The synthesis of such biaryl compounds can be readily achieved through cross-coupling reactions where this compound would serve as the tetrafluorinated aryl halide precursor. Furthermore, pharmacophore models for kinase inhibitors, such as those for Interleukin-2-inducible T-cell kinase (ITK), often feature hydrophobic aromatic rings and hydrogen bond acceptors, characteristics that a tetrafluorophenyl group can satisfy. nih.govresearchgate.net The development of fluorinated quinazoline-based inhibitors further highlights the utility of fluorinated aromatics in this field, suggesting that building blocks like this compound are valuable starting points for generating libraries of potential kinase inhibitors. nih.gov

Development of Covalent Inhibitors and Electrophilic Warheads

Covalent inhibitors have emerged as a powerful strategy in drug discovery, offering high potency and prolonged duration of action by forming a stable bond with the target protein. nih.gov These inhibitors typically consist of a scaffold that provides binding affinity and an electrophilic "warhead" that reacts with a nucleophilic amino acid residue, such as cysteine, on the target protein. colab.ws

The this compound scaffold is a potential platform for designing novel covalent inhibitors. There are two primary strategies through which this could be achieved:

Nucleophilic Aromatic Substitution (SNAF): The tetrafluorobenzene ring is highly electron-deficient due to the inductive effect of the four fluorine atoms. This activates the ring for nucleophilic aromatic substitution, where one of the fluorine atoms can act as a leaving group when attacked by a potent nucleophile. A cysteine residue in the binding pocket of a protein can serve as such a nucleophile, leading to the formation of a covalent thioether bond. This mechanism would make the entire tetrafluorophenyl group the "warhead". Research into aryl fluorides for kinase inhibition has explored this potential, aiming to tune the reactivity for improved selectivity compared to overly reactive electrophiles like sulfonyl fluorides. tdl.org

Functionalization into a Warhead: The bromine atom can be replaced through organometallic reactions to introduce a latent electrophile. nih.gov This new functional group can then be converted into a recognized electrophilic warhead, such as an acrylamide (B121943) or a fluorosulfate. nih.gov This approach allows for the modular design of covalent inhibitors where the tetrafluorophenyl group primarily serves as a recognition element, while a separate, appended moiety forms the covalent bond. The development of molecular bidents, which feature two electrophilic warheads, represents an advanced application of this concept. nih.gov

Design of Chemoselective Derivatization Strategies for Protein Interactions

The ability to selectively modify proteins is crucial for understanding their function and for creating protein-small molecule conjugates with therapeutic or diagnostic applications. nih.govnih.gov this compound is a precursor to reagents designed for such chemoselective derivatization, primarily targeting nucleophilic amino acid residues.

A prominent strategy involves the use of tetrafluorophenyl (TFP) esters. These esters are highly reactive towards nucleophiles like the ε-amino group of lysine (B10760008) residues under physiological conditions. The tetrafluorophenoxy group is an excellent leaving group, facilitating the rapid and efficient formation of a stable amide bond. This reactivity has been harnessed in commercially available fluorescent dyes, such as Alexa Fluor™ 488 tetrafluorophenyl ester, which are used to label antibodies and other proteins for analysis. acs.org This process is a prime example of a chemoselective ligation, where the reaction proceeds specifically with the desired amino acid target, leaving other residues untouched. google.com

The underlying principle is the high electrophilicity of the polyfluorinated ring system, which makes it susceptible to nucleophilic aromatic substitution. This inherent reactivity allows the tetrafluorophenyl moiety to be used as a robust chemical handle for attaching probes, drugs, or other functional molecules to proteins in a controlled and selective manner. nih.gov The modification of protein cysteine residues with sulfhydryl-specific dyes is another established technique that highlights the importance of targeted covalent labeling in studying protein structure and function. nih.gov

Utility as a Versatile Synthetic Building Block

The dual reactivity of this compound—at the C-Br bond via cross-coupling and at the C-F bonds via nucleophilic substitution—makes it an exceptionally versatile building block in organic synthesis.

Construction of Complex Organic Scaffolds

This compound serves as a key starting material for the synthesis of complex molecular architectures, particularly in the realm of organometallic chemistry and heterocyclic synthesis. A notable application is its use in the preparation of specialized palladium catalysts. Specifically, it is used to synthesize the triphenylarsine (B46628) palladium(0) complex, Pd(AsPh₃)₄. This catalyst is subsequently employed in the synthesis of cyclometalating ligands, such as 2-(3',4',5',6'-tetrafluorophenyl)pyridine. sigmaaldrich.com These types of organometallic complexes are of significant interest for their applications in catalysis, organic light-emitting diodes (OLEDs), and materials science. youtube.com

The ability to introduce a tetrafluorophenyl group into a molecule allows for the construction of scaffolds with unique electronic and steric properties, which can be critical for achieving desired functions in materials or biologically active compounds. The principles of organometallic synthesis, including transmetalation and reductive elimination, are fundamental to these transformations. youtube.com

Preparation of Multifluorinated Biaryl Structures

The creation of carbon-carbon bonds between two aromatic rings to form biaryl structures is a cornerstone of modern organic synthesis. Multifluorinated biaryls are particularly important in medicinal chemistry and materials science. This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions to generate these structures. mdpi.comsigmaaldrich.comacs.org

The two most common methods employed are the Suzuki-Miyaura and Stille couplings:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov this compound serves as the organohalide partner. The reaction is known for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. acs.orgscispace.comnih.gov The site-selectivity of Suzuki reactions on polyhalogenated aromatics is a subject of intensive study, allowing for the programmed synthesis of complex molecules. rsc.orgresearchgate.net

Stille Coupling: This reaction couples an organotin compound (stannane) with an organohalide. The tetrafluorobromobenzene moiety readily participates as the halide component. While organotin reagents are toxic, the Stille reaction is highly versatile and tolerant of a wide array of functional groups.

These reactions provide a powerful and modular approach to synthesizing a diverse range of multifluorinated biaryl compounds, which are precursors to more complex functional molecules.

| Reactant 1 (Aryl Halide) | Reactant 2 (Coupling Partner) | Coupling Reaction | Catalyst/Conditions | Product |

| This compound | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2,3,4,5-Tetrafluorobiphenyl |

| This compound | 4-Vinylphenylboronic acid | Suzuki-Miyaura | Pd catalyst, Base | 4-Vinyl-2',3',4',5'-tetrafluorobiphenyl |

| This compound | (Tributylstannyl)benzene | Stille | Pd(PPh₃)₄ | 2,3,4,5-Tetrafluorobiphenyl |

| This compound | 2-(Tributylstannyl)thiophene | Stille | Pd catalyst | 2-(2,3,4,5-Tetrafluorophenyl)thiophene |

Emerging Research Frontiers and Future Prospects for 1 Bromo 2,3,4,5 Tetrafluorobenzene

Sustainable and Green Chemical Syntheses

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fluorinated compounds. While traditional synthesis routes for compounds like 1-Bromo-2,3,4,5-tetrafluorobenzene often involve harsh reagents and produce significant waste, research is moving towards more environmentally benign methodologies.

One established method for the synthesis of a related compound, 1-bromo-2,4,5-trifluorobenzene, highlights a potential pathway for greener synthesis. This method, detailed in a patent, utilizes iron powder as a catalyst for the bromination of 1,2,4-trifluorobenzene (B1293510) with liquid bromine in an organic solvent like carbon tetrachloride or chloroform. google.com The process is claimed to offer a higher yield, lower cost, a simpler process, and reduced environmental pollution compared to existing methods. google.com The reaction conditions are summarized in the table below.

Table 1: Synthesis of 1-bromo-2,4,5-trifluorobenzene

| Reactant 1 | Reactant 2 | Catalyst | Initiator | Solvent | Reaction Temperature (°C) | Yield (%) |

| 1,2,4-trifluorobenzene | Liquid Bromine | Iron Powder | Azobisisobutyronitrile | Carbon Tetrachloride or Chloroform | 43-102 | up to 69 |

Another approach in green chemistry involves the use of safer and more efficient reagents. For instance, the bromofluorination of alkenes has been successfully achieved using a combination of N-bromosuccinimide and triethylamine (B128534) trihydrofluoride. orgsyn.org This method provides a valuable alternative to more hazardous traditional brominating and fluorinating agents. Adapting such methodologies to the synthesis of this compound could significantly improve the sustainability of its production.

Integration into Advanced Catalytic Systems

The unique electronic properties conferred by fluorine atoms make fluorinated aromatic compounds valuable components in the design of advanced catalysts. numberanalytics.com this compound serves as a key precursor in the synthesis of the palladium catalyst, Pd(AsPh₃)₄. chemicalbook.comsigmaaldrich.com This catalyst is instrumental in the preparation of cyclometalating ligands such as 2-(3′,4′,5′,6′-tetrafluorophenyl)pyridine. chemicalbook.comsigmaaldrich.com The highly fluorinated phenyl group in these ligands can significantly influence the electronic and steric environment of the metal center, thereby tuning the catalyst's activity, selectivity, and stability. The electron-withdrawing nature of the fluorine atoms can enhance the catalytic activity in various cross-coupling reactions. numberanalytics.com

Synergistic Approaches Combining Experimental and Computational Methodologies

The interplay between experimental and computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. In the realm of fluorinated aromatic compounds, this synergy is particularly insightful.

For example, studies on fluorophenylhydroxamates as inhibitors of histone deacetylase 6 (HDAC6) have combined experimental techniques like X-ray crystallography and IC50 measurements with computational molecular modeling. nih.gov This dual approach revealed that while fluorination at the meta position did not enhance inhibitory activity, it also did not disrupt the binding conformation within the enzyme's active site. nih.gov

Similarly, research on pentafluoropyridine (B1199360) has utilized a combination of rotational spectroscopy and computational analysis of molecular electrostatic potentials (MESPs). nih.gov These studies demonstrated that the full fluorination of the pyridine (B92270) ring dramatically alters its electronic properties, creating a "π-hole" and reversing its typical electron-donating character. nih.gov Such synergistic approaches, when applied to this compound, can provide a deeper understanding of its reactivity and guide the rational design of new catalysts, materials, and biologically active molecules. The table below illustrates the impact of fluorination on the electronic properties of an aromatic ring.

Table 2: Calculated Molecular Electrostatic Potential (MESP) on the 0.001 au Electron Density Isosurface of Pentafluoropyridine (C₅F₅N)

| Region | MESP (au) |

| Above/below the center of the ring | 0.040 |

| Between para and meta fluorine atoms | 0.042 |

| Between ortho and meta fluorine atoms | 0.036 |

| Periphery (associated with fluorine atoms) | -0.003 to -0.017 |

Data sourced from a computational study on pentafluoropyridine. nih.gov

Exploration in Novel Functional Materials and Biological Probes

The incorporation of fluorine into organic molecules can impart desirable properties for applications in materials science and as biological probes. mdpi.comwikipedia.org The high stability of the carbon-fluorine bond and the unique electronic characteristics of fluorinated compounds are key to their utility. numberanalytics.comwikipedia.org

This compound is a known precursor in the synthesis of fluorinated rubrene (B42821). chemicalbook.comsigmaaldrich.com Rubrene itself is a well-studied organic semiconductor, and the introduction of fluorine atoms can modulate its electronic properties, potentially leading to improved performance in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furthermore, the principles of using fluorinated compounds as biological probes are well-established. mdpi.comresearchgate.net The introduction of fluorine can enhance a molecule's lipophilicity, facilitating its passage through cell membranes. wikipedia.org Fluorinated moieties can also be used in ¹⁹F NMR spectroscopy for in vivo studies. wikipedia.org While direct applications of this compound as a biological probe are not yet widely reported, its structure makes it a prime candidate for the development of novel imaging agents and sensors. For instance, it could be incorporated into larger molecules designed to selectively bind to specific biological targets, with the fluorinated ring serving as a reporter group for detection. The development of fluorescent probes for the detection of fluoride (B91410) ions in biological systems further highlights the potential in this area. researchgate.net

Q & A

Q. Discrepancies in thermal stability data for fluorinated DNA base pairs: How to interpret?

- Stability varies with fluorine positioning. While 2,3,4,5-tetrafluorobenzene derivatives stabilize duplexes via hydrophobic packing, over-fluorination (e.g., hexafluorobenzene) may introduce steric clashes. Validate using circular dichroism (CD) and UV melting curves with controlled salt concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.